4-(2-Hydroxyanilino)-4-oxo-2-butenoic acid
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Overview
Description
4-(2-Hydroxyanilino)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a hydroxyaniline group attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyanilino)-4-oxo-2-butenoic acid typically involves the condensation of 2-hydroxyaniline with a suitable butenoic acid derivative. One common method includes the reaction of 2-hydroxyaniline with maleic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained around 60-80°C to facilitate the condensation process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as indium triiodide can enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Hydroxyanilino)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-(2-Hydroxyanilino)-4-oxo-2-butenoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyanilino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
5-Oxopentanoic acid: Shares a similar oxo group but lacks the hydroxyaniline moiety.
Azelaic acid: A dicarboxylic acid with similar oxidation properties but different structural features.
Uniqueness: 4-(2-Hydroxyanilino)-4-oxo-2-butenoic acid is unique due to its combination of a hydroxyaniline group and a butenoic acid backbone, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
59256-46-1 |
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Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(Z)-4-(2-hydroxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H9NO4/c12-8-4-2-1-3-7(8)11-9(13)5-6-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b6-5- |
InChI Key |
HCNVCDRKIVGJOO-WAYWQWQTSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)O |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C\C(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)O |
Origin of Product |
United States |
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